Methyl 9-hydroperoxyoctadec-12-enoate

Description

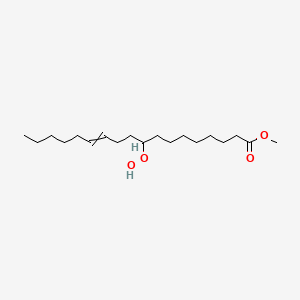

Methyl 9-hydroperoxyoctadec-12-enoate is a methyl ester derivative of a hydroperoxy fatty acid, characterized by a hydroperoxy (-OOH) functional group at carbon 9 and a double bond at carbon 12 within an 18-carbon chain. This compound is likely formed via oxidation of unsaturated fatty acid esters, such as methyl linoleate (methyl 9,12-octadecadienoate), through enzymatic or non-enzymatic pathways . Hydroperoxides like this are critical intermediates in lipid peroxidation cascades and oxidative stress studies, often serving as biomarkers for oxidative damage in biological systems.

Properties

CAS No. |

92233-80-2 |

|---|---|

Molecular Formula |

C19H36O4 |

Molecular Weight |

328.5 g/mol |

IUPAC Name |

methyl 9-hydroperoxyoctadec-12-enoate |

InChI |

InChI=1S/C19H36O4/c1-3-4-5-6-7-9-12-15-18(23-21)16-13-10-8-11-14-17-19(20)22-2/h7,9,18,21H,3-6,8,10-17H2,1-2H3 |

InChI Key |

CVTTYRNDKJILKC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CCCC(CCCCCCCC(=O)OC)OO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 9-hydroperoxyoctadec-12-enoate typically involves the reaction of methyl 12-bromo-oleate with hydrogen peroxide in the presence of a catalyst such as silver trifluoroacetate . This reaction yields methyl 12-hydroperoxystearate, which can undergo further transformations to produce this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Methyl 9-hydroperoxyoctadec-12-enoate undergoes various chemical reactions, including:

Oxidation: The hydroperoxy group can be further oxidized to form peroxides and other oxygenated derivatives.

Reduction: Reduction reactions can convert the hydroperoxy group to hydroxyl groups or other reduced forms.

Substitution: The hydroperoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peroxy acids, and other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed:

Oxidation: Peroxides, epoxides, and other oxygenated compounds.

Reduction: Alcohols and other reduced derivatives.

Substitution: Substituted esters and other functionalized compounds.

Scientific Research Applications

Methyl 9-hydroperoxyoctadec-12-enoate has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 9-hydroperoxyoctadec-12-enoate involves its interaction with molecular targets through its hydroperoxy group. This group can participate in redox reactions, leading to the formation of reactive oxygen species and other intermediates . These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares methyl 9-hydroperoxyoctadec-12-enoate with structurally related methyl esters and hydroxy fatty acids, emphasizing functional groups, sources, and stability:

Reactivity and Stability

- This compound: The hydroperoxy group confers high reactivity, making it prone to decomposition under heat, light, or catalytic metals. This contrasts with methyl linoleate, which is stabilized by conjugated double bonds but remains air-sensitive .

- 12-Hydroxyoctadec-9-enoic acid: The hydroxyl group enhances stability compared to hydroperoxides, as evidenced by its classification as non-hazardous under normal handling conditions .

Analytical Differentiation

- Chromatography : Methyl esters like sandaracopimaric acid methyl ester are identifiable via gas chromatography (GC) with specific retention times , whereas hydroperoxides may require HPLC or FTIR for detection due to thermal instability .

- Spectroscopy : Hydroperoxides exhibit distinct FTIR peaks near 3400 cm⁻¹ (O-H stretch) and 1100 cm⁻¹ (C-O-O), differentiating them from hydroxylated analogs .

Research Implications and Gaps

While this compound shares structural motifs with compounds like methyl linoleate and hydroxylated fatty acids, its unique reactivity and instability necessitate specialized handling and analytical methods. Current evidence highlights the need for further studies to:

- Characterize its exact physical properties (e.g., melting point, solubility) using advanced techniques like NMR or HPLC .

- Explore its role in lipid peroxidation networks compared to hydroxylated or non-oxidized esters .

- Assess ecological risks, as hydroperoxides may exhibit greater toxicity than hydroxylated analogs under environmental conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.